4-Ethyl-1-methyl-3-(pentan-2-yl)-1h-pyrazol-5-amine
CAS No.:
Cat. No.: VC18249560
Molecular Formula: C11H21N3
Molecular Weight: 195.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H21N3 |
|---|---|
| Molecular Weight | 195.30 g/mol |
| IUPAC Name | 4-ethyl-2-methyl-5-pentan-2-ylpyrazol-3-amine |
| Standard InChI | InChI=1S/C11H21N3/c1-5-7-8(3)10-9(6-2)11(12)14(4)13-10/h8H,5-7,12H2,1-4H3 |
| Standard InChI Key | IVEKOIDZNOSDNV-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(C)C1=NN(C(=C1CC)N)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrazole core—a five-membered aromatic ring with two adjacent nitrogen atoms—substituted at positions 1, 3, and 4. Key structural attributes include:
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Position 1: Methyl group ().
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Position 3: Pentan-2-yl group ().
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Position 4: Ethyl group ().
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Position 5: Primary amine ().
The IUPAC name, 4-ethyl-2-methyl-5-pentan-2-ylpyrazol-3-amine, reflects this substitution pattern .
Physicochemical Characteristics
The branched pentan-2-yl group introduces steric hindrance, influencing reactivity and solubility. The amine group at position 5 enhances hydrogen-bonding capacity, critical for molecular interactions .
Synthesis and Optimization Strategies
Conventional Synthetic Routes
The synthesis typically involves multi-step alkylation and cyclization processes:
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Core Formation: Condensation of hydrazine derivatives with β-diketones or β-ketoesters under acidic conditions to form the pyrazole ring .
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N1-Methylation: Treatment with methyl halides (e.g., ) in polar aprotic solvents like DMF at 60–80°C.
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C3 and C4 Functionalization: Sequential alkylation using pentan-2-yl bromide and ethyl bromide, often catalyzed by palladium or copper complexes .
Example Protocol (Adapted from Vulcanchem):
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Step 1: React hydrazine hydrate with ethyl acetoacetate in ethanol under reflux to form 3-methyl-1H-pyrazol-5-amine.
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Step 2: Alkylate with methyl iodide in DMF at 70°C to install the N1-methyl group.
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Step 3: Introduce the pentan-2-yl group via nucleophilic substitution using pentan-2-yl bromide and .
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Step 4: Ethyl group incorporation via Friedel-Crafts alkylation with ethyl chloride .
Advanced Methodologies
Recent advances leverage transition metal-catalyzed reactions:
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Rh(III)-Catalyzed Annulation: Enables [5+1] cyclization with alkynoates to form pyrazoloquinazolines, enhancing regioselectivity .
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Vilsmeier-Haack Reaction: Converts hydrazones to 4-formyl pyrazoles, facilitating further functionalization .
Chemical Reactivity and Applications
Reaction Pathways
The compound participates in reactions typical of pyrazoles and amines:
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Nucleophilic Substitution: The amine group reacts with electrophiles (e.g., acyl chlorides) to form amides .
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Electrophilic Addition: The pyrazole ring undergoes halogenation or nitration at position 4 .
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Condensation Reactions: Forms Schiff bases with aldehydes, useful in coordination chemistry .
Industrial and Pharmaceutical Applications
| Application Area | Example Use Case | Source |
|---|---|---|
| Medicinal Chemistry | α-Glucosidase inhibition (IC₅₀ ~34 µM) | Nature |
| Agrochemicals | Pesticide intermediate | CymitQuimica |
| Coordination Chemistry | Metal ligand synthesis | PMC |
Notable Analogs:
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3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine: Exhibits antimicrobial activity (MIC: 8–32 µg/mL) .
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Pyrazolo[1,5-a]pyrimidines: Demonstrated antitumor activity against CaCO-2 cells .
Biological Activity and Mechanistic Insights
Antimicrobial Properties
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Bacterial Growth Inhibition: Analogous compounds like 5-(4-chlorophenyl)-2-methylpyrazol-3-amine show against S. aureus .
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Fungal Targets: Pyrazole-carboxamides exhibit antifungal activity against C. albicans () .
Research Gaps and Future Directions
Unresolved Challenges
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Stereochemical Control: Asymmetric synthesis of the pentan-2-yl group remains underdeveloped .
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Biological Profiling: Limited data on pharmacokinetics (e.g., ADME properties) and in vivo efficacy .
Emerging Opportunities
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